2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-hydroxyphenyl)quinazolin-4-one
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Overview
Description
2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-hydroxyphenyl)quinazolin-4-one is a synthetic organic compound with the molecular formula C22H15FN2O2 and a molecular weight of 358.365 g/mol This compound is characterized by the presence of a quinazolinone core, substituted with a 4-hydroxyphenyl group and a 4-fluorophenylvinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-hydroxyphenyl)quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the 4-Hydroxyphenyl Group: This step involves the substitution of the quinazolinone core with a 4-hydroxyphenyl group using suitable coupling reactions.
Vinylation with 4-Fluorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-hydroxyphenyl)quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydroquinazolinones.
Scientific Research Applications
2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-hydroxyphenyl)quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-hydroxyphenyl)quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It can inhibit or activate enzymes involved in critical biochemical pathways.
Interaction with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
DNA Intercalation: It can intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-[2-(4-fluorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone: Similar structure but lacks the 4-hydroxyphenyl group.
2-[2-(4-chlorophenyl)vinyl]-3-(4-hydroxyphenyl)-4(3H)-quinazolinone: Similar structure with a chlorine atom instead of fluorine.
Uniqueness
The presence of both the 4-hydroxyphenyl and 4-fluorophenylvinyl groups in 2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-hydroxyphenyl)quinazolin-4-one imparts unique chemical and biological properties, making it distinct from other similar compounds. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C22H15FN2O2 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-hydroxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H15FN2O2/c23-16-8-5-15(6-9-16)7-14-21-24-20-4-2-1-3-19(20)22(27)25(21)17-10-12-18(26)13-11-17/h1-14,26H/b14-7+ |
InChI Key |
XJIKSGATFCCJEM-VGOFMYFVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)/C=C/C3=CC=C(C=C3)F)C4=CC=C(C=C4)O |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)F)C4=CC=C(C=C4)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C=CC3=CC=C(C=C3)F)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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